Product packaging for 2-Chloro-4-(2-fluorophenyl)nicotinonitrile(Cat. No.:)

2-Chloro-4-(2-fluorophenyl)nicotinonitrile

Cat. No.: B13007090
M. Wt: 232.64 g/mol
InChI Key: YQZQLDDXXCTZQD-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)nicotinonitrile is a high-value heterocyclic compound designed for use as a key synthetic intermediate in advanced chemical research. This specialty chemical features a nicotinonitrile core, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The presence of a halogen at the 2-position and an ortho-fluorophenyl group at the 4-position makes this compound a versatile building block for constructing more complex molecular architectures. The chlorine atom is highly amenable to nucleophilic aromatic substitution, allowing for the introduction of various nitrogen-based nucleophiles such as amines and hydrazines . Simultaneously, the nitrile group (-C≡N) serves as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form other heterocyclic systems . This combination of reactive sites enables researchers to efficiently create diverse chemical libraries for screening. Compounds within the nicotinonitrile family are frequently investigated for their potential biological activities, which can include antimicrobial, antiviral, and anticancer properties . As such, this compound is a critical reagent for drug discovery and development efforts, particularly in the synthesis of novel small-molecule therapeutics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6ClFN2 B13007090 2-Chloro-4-(2-fluorophenyl)nicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6ClFN2

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-4-(2-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6ClFN2/c13-12-10(7-15)8(5-6-16-12)9-3-1-2-4-11(9)14/h1-6H

InChI Key

YQZQLDDXXCTZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)F

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 2 Fluorophenyl Nicotinonitrile

Convergent and Linear Synthetic Strategies

Multi-Component Reaction Approaches to Nicotinonitrile Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials. acsgcipr.orgwikipedia.orgtcichemicals.com This approach is characterized by high atom economy and often milder reaction conditions, aligning with the principles of green chemistry. acsgcipr.org While a specific MCR for 2-Chloro-4-(2-fluorophenyl)nicotinonitrile is not extensively documented, established MCRs for the synthesis of pyridine (B92270) rings, such as the Hantzsch pyridine synthesis, can be adapted. tcichemicals.combaranlab.org

A hypothetical MCR approach could involve the one-pot reaction of an enamine derived from 2-fluoroacetophenone, malononitrile (B47326), and a suitable three-carbon component, followed by subsequent chlorination. The convergence of these components in a single step significantly reduces the number of synthetic operations and purification steps. acsgcipr.org

Stepwise Synthesis from Precursor Molecules

Linear, or stepwise, synthesis provides a more traditional and often more readily optimizable route to the target compound. A plausible stepwise synthesis could commence with the construction of a substituted pyridine ring, followed by the introduction of the chloro and cyano functionalities.

One potential route involves the reaction of (E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one with malononitrile in the presence of a base to form a 2-amino-4-(2-fluorophenyl)nicotinonitrile intermediate. This intermediate can then be converted to the target compound through a Sandmeyer-type reaction, where the amino group is replaced by a chloro group.

Another common strategy for analogous compounds involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve the reaction of 2-chloronicotinonitrile with (2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base to form the C-C bond between the pyridine ring and the fluorophenyl group.

A generalized stepwise synthesis is outlined below:

StepReactantsReagents and ConditionsProduct
12-fluoroacetophenone, Dimethylformamide dimethyl acetal (DMF-DMA)Heat(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one
2(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one, MalononitrileBase (e.g., piperidine), Reflux in Ethanol (B145695)2-amino-4-(2-fluorophenyl)nicotinonitrile
32-amino-4-(2-fluorophenyl)nicotinonitrileNaNO₂, HCl; then CuClThis compound

Reaction Conditions and Optimization

The success of any synthetic strategy hinges on the careful optimization of reaction conditions, including the choice of catalysts, solvents, and the application of principles that enhance sustainability.

Catalyst Systems in C-C and C-N Bond Formations

The formation of the C-C bond between the pyridine and the fluorophenyl ring is a critical step. Palladium-based catalysts are frequently employed for such transformations via Suzuki-Miyaura cross-coupling reactions. Typical catalyst systems include a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate or potassium phosphate (B84403).

For the formation of C-N bonds, particularly in the cyclization step to form the pyridine ring, basic catalysts such as piperidine or β-alanine are often utilized. google.com In the chlorination step, if proceeding from a hydroxy-nicotinonitrile precursor, phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅) is a common reagent system. google.comnih.gov

Reaction TypeCatalyst/ReagentFunction
Suzuki-Miyaura CouplingPalladium(0) complexCatalyzes C-C bond formation
Knoevenagel Condensation/CyclizationPiperidine, β-alanineBasic catalyst for condensation and ring formation
ChlorinationPhosphorus oxychloride (POCl₃)Converts hydroxyl or amino groups to chloro group

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can significantly influence reaction rates, yields, and even the course of a reaction. For nucleophilic substitution reactions on the pyridine ring, polar aprotic solvents like N,N-dimethylformamide (DMF) are known to accelerate the reaction by stabilizing charged transition states. The solubility of reactants is also a key consideration, with more hydrophobic molecules often requiring polar aprotic solvents for effective dissolution.

Recent research has focused on finding alternatives to environmentally harmful chlorinated solvents. chemrxiv.org Studies on related reactions have explored a diverse range of solvents to identify greener alternatives that maintain high conversion and selectivity. chemrxiv.org The use of water as a solvent, particularly in combination with microwave irradiation, has been shown to be effective for some nucleophilic substitution reactions on chloronicotinic acids, offering a more environmentally friendly option. researchgate.net

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, especially for scalable production. unife.it Multi-component reactions are inherently green due to their high atom economy and reduction in waste-generating steps. acsgcipr.org

Other green chemistry considerations include:

Use of safer solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or supercritical CO₂. researchgate.net

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.

Energy efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.net

Waste reduction: Designing synthetic pathways that minimize the formation of byproducts.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Elucidation of Reaction Intermediates and Pathways in Synthetic Processes

The elucidation of reaction intermediates and pathways in the synthesis of this compound is critical for a detailed molecular-level understanding of the transformation. This involves identifying transient molecular entities that are formed and consumed during the reaction, as well as mapping the energetic landscape of the reaction pathway. Such studies often rely on a combination of spectroscopic techniques, kinetic analysis, and computational modeling.

One of the most probable synthetic strategies for introducing the 2-fluorophenyl group at the 4-position of the nicotinonitrile ring is a Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The catalytic cycle for this process involves a series of well-defined organometallic intermediates.

The reaction would likely proceed by coupling a halosubstituted nicotinonitrile, such as 2,4-dichloronicotinonitrile, with (2-fluorophenyl)boronic acid. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond at the 4-position of the nicotinonitrile ring. This step forms a palladium(II) intermediate. The selectivity for the 4-position over the 2-position is a key consideration and is influenced by electronic and steric factors.

The subsequent and crucial step is transmetalation , where the 2-fluorophenyl group is transferred from the boronic acid to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The resulting diorganopalladium(II) complex is a key intermediate that carries both the nicotinonitrile and the 2-fluorophenyl moieties.

Intermediate/Transition StateDescriptionRole in the Reaction Pathway
Palladium(0) ComplexThe active catalyst, typically stabilized by phosphine (B1218219) ligands.Initiates the catalytic cycle.
Oxidative Addition AdductA square planar Palladium(II) species formed by the insertion of Pd(0) into the C-Cl bond.Activates the nicotinonitrile for coupling.
Boronate ComplexFormed by the reaction of the boronic acid with a base.The active nucleophile in the transmetalation step.
Diorganopalladium(II) ComplexContains both the nicotinonitrile and the 2-fluorophenyl groups bonded to the palladium center.The direct precursor to the final product.
Reductive Elimination Transition StateThe energetic barrier leading to the formation of the C-C bond and regeneration of the catalyst.Determines the rate of product formation.

Another potential pathway for the synthesis of the nicotinonitrile core involves a multi-component cyclization reaction , such as a variation of the Hantzsch pyridine synthesis. In such a reaction, an enone, a β-keto nitrile, and an ammonia source could condense to form a dihydropyridine intermediate. Subsequent oxidation would lead to the aromatic nicotinonitrile ring.

For the synthesis of this compound via this route, a plausible precursor would be a chalcone-like intermediate, (E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one, which would react with an active methylene (B1212753) compound like malononitrile in the presence of a catalyst. The reaction would proceed through a series of intermediates, including a Michael adduct and an enamine, before cyclization and elimination of water to form the dihydropyridine. The final aromatization and subsequent chlorination at the 2-position would yield the target molecule.

The identification and characterization of these intermediates are often challenging due to their transient nature. Advanced spectroscopic techniques such as in-situ NMR and mass spectrometry, coupled with computational studies, are invaluable tools for elucidating these complex reaction pathways. Understanding these intermediates and the factors that influence their formation and reactivity is paramount for the rational design of more efficient and selective synthetic routes to this compound.

Derivatization and Access to Complex Chemical Architectures

Construction of Fused Heterocyclic Ring Systems from 2-Chloro-4-(2-fluorophenyl)nicotinonitrile

The compound is an ideal starting material for annulation reactions, where a new ring is fused onto the pyridine (B92270) core. This strategy is widely employed to access a range of bicyclic and polycyclic heterocyclic systems with significant chemical and biological interest.

The synthesis of pyrazolo[3,4-b]pyridines represents one of the most important transformations of 2-chloronicotinonitriles. The general and well-established method involves the reaction of a 2-chloronicotinonitrile derivative with hydrazine (B178648) hydrate (B1144303) or its substituted analogues. qu.edu.qanih.gov In this reaction, the hydrazine acts as a dinucleophile. The initial step is the nucleophilic substitution of the chlorine atom at the C2 position by one of the nitrogen atoms of hydrazine, forming a 2-hydrazinylnicotinonitrile intermediate. nih.gov This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, leading to the formation of the fused pyrazole (B372694) ring.

This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or ethylene (B1197577) glycol. qu.edu.qa The resulting 3-amino-4-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a valuable scaffold in itself, amenable to further functionalization. The general scheme for this transformation is a cornerstone in the synthesis of this class of compounds. nih.govnih.gov

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Reactant 1 Reactant 2 Product Reaction Type
This compound Hydrazine Hydrate 3-Amino-4-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine Nucleophilic Substitution / Intramolecular Cyclization
2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile Hydrazine Hydrate 3-Amino-4-phenyl-6-p-tolyl-1H-pyrazolo[3,4-b]pyridine Nucleophilic Substitution / Intramolecular Cyclization qu.edu.qa

The construction of thieno[2,3-b]pyridines, another significant class of fused heterocycles, can be efficiently achieved starting from this compound. A common strategy involves the initial conversion of the 2-chloro group into a 2-thioxo (mercapto) group. This is typically accomplished by reacting the chloronicotinonitrile with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea. nih.gov

Once the 2-mercaptonicotinonitrile (B1308631) derivative is formed, it can undergo cyclization reactions to form the thiophene (B33073) ring. A prominent method is the reaction with α-halo carbonyl compounds (e.g., ethyl bromoacetate, chloroacetone) or other reagents with a leaving group adjacent to an active methylene (B1212753) group. researchgate.net This reaction proceeds via S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization, where the methylene group, activated by the adjacent carbonyl or cyano function, attacks the C3-nitrile group to close the thiophene ring. researchgate.net

Another powerful method for constructing the fused thiophene ring is the Gewald reaction. wikipedia.orgorganic-chemistry.org While the classic Gewald reaction involves the condensation of a carbonyl compound, a cyanoester, and elemental sulfur, variations of this reaction can be adapted. arkat-usa.orgumich.edu For instance, the 2-mercaptonicotinonitrile derivative can react with compounds containing an activated methylene group and a suitable leaving group, leading to the formation of the thieno[2,3-b]pyridine (B153569) scaffold.

Table 2: General approach for the Synthesis of Thieno[2,3-b]pyridine Derivatives

Intermediate Reactant Product Reaction Type
4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Ethyl Bromoacetate Ethyl 3-amino-4-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate S-alkylation / Thorpe-Ziegler Cyclization researchgate.net
4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Chloroacetonitrile (B46850) 3-Amino-4-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile S-alkylation / Thorpe-Ziegler Cyclization researchgate.net

The reactivity of this compound extends to the synthesis of other fused heterocyclic systems. For example, reaction with sodium azide (B81097) in a solvent like dimethylformamide (DMF) leads to the formation of tetrazolo[1,5-a]pyridine (B153557) derivatives. qu.edu.qa This transformation proceeds via nucleophilic substitution of the chloride followed by an intramolecular cyclization of the resulting azido (B1232118) group onto the pyridine nitrogen, which is a variation of the Dimroth rearrangement.

Furthermore, condensation with urea (B33335) can yield pyridopyrimidinone structures. qu.edu.qa The reaction of the 3-amino-1H-pyrazolo[3,4-b]pyridine product (from section 4.1.1) with reagents like chloroacetonitrile or acetylacetone (B45752) can lead to further annulation, producing more complex systems such as imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. researchgate.net This highlights how the initial fused product serves as a platform for subsequent heterocyclic condensations. Reaction with cyanoacetylhydrazine can also be envisioned to produce fused triazine or oxadiazine systems. researchgate.net

Role as a Versatile Building Block in Multi-Step Organic Synthesis

The concept of using readily available and reactive molecules as building blocks is central to modern organic synthesis. vapourtec.comnih.gov this compound is an exemplary building block, providing multiple reaction sites for the systematic construction of complex target molecules. researchgate.netnih.gov

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The C2-chloro group is the primary site for nucleophilic substitution, allowing the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. nih.gov This step is often the gateway to building more complex scaffolds.

The C3-cyano group is another key handle for molecular elaboration. It can be:

Hydrolyzed to a carboxamide or carboxylic acid.

Reduced to an aminomethyl group.

Act as an electrophile in cyclization reactions to form fused rings (as seen in section 4.1).

Participate in addition reactions with organometallic reagents.

The 4-(2-fluorophenyl) substituent not only influences the electronic properties and conformation of the molecule but also provides a site for further modification through reactions on the aromatic ring, such as nucleophilic aromatic substitution of the fluorine atom under specific conditions or electrophilic substitution on the phenyl ring, although these are less common in initial synthetic steps. The presence of fluorine itself is a desirable feature in many medicinal chemistry programs. ethernet.edu.et

Table 3: Reactive Sites of this compound and Potential Transformations

Position Functional Group Potential Transformations
C2 Chlorine Nucleophilic Aromatic Substitution (with N, O, S nucleophiles)
C3 Nitrile (Cyano) Hydrolysis, Reduction, Intramolecular Cyclization, Addition
C4 2-Fluorophenyl Conformational influence, Site for further aromatic substitution
Pyridine N Nitrogen N-oxide formation, Quaternization (influences reactivity)

While direct literature on complex cascade reactions initiated by this compound is scarce, its structure is well-suited for designing such processes. A cascade or domino reaction involves two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates.

The synthesis of thieno[2,3-b]pyridines discussed in section 4.1.2 can be performed as a one-pot, two-step sequence that resembles a domino reaction. For instance, the S-alkylation of the in-situ-formed 2-thioxopyridine with an α-halo ester followed by a base-mediated Thorpe-Ziegler cyclization can be carried out sequentially in a single reaction vessel. researchgate.net

Furthermore, multi-component reactions (MCRs) that lead to fused systems can be considered a type of cascade process. For example, a hypothetical MCR involving this compound, a sulfur source like sodium sulfide, and an activated alkyne could potentially lead to a thienopyridine scaffold in a single operation. The principles of the Gewald reaction, a classic multi-component synthesis of thiophenes, could be adapted to design novel cascade reactions starting from derivatives of the title compound. arkat-usa.orgresearchgate.net These potential pathways underscore the compound's utility in advanced synthetic strategies aimed at rapidly building molecular complexity.

Theoretical and Computational Investigations of 2 Chloro 4 2 Fluorophenyl Nicotinonitrile and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These studies help in predicting molecular geometry, charge distribution, and sites of reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For 2-Chloro-4-(2-fluorophenyl)nicotinonitrile, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO is likely distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chloro and cyano groups. In studies of similar nicotinonitrile derivatives, it has been observed that substitutions on the pyridine and phenyl rings can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. For instance, DFT calculations on various substituted nicotinonitriles have shown that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

While direct data for the title compound is unavailable, the following table presents HOMO-LUMO data for analogous nicotinonitrile derivatives from computational studies, illustrating the typical range of these values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
2-amino-4,6-diphenylnicotinonitrile---DFT/B3LYP/6-311G++(d,p)
2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile---DFT/B3LYP/6-31G(d,p)
Nicotinamide-based derivative--4.415DFT/B3LYP/6-311G++(d,p)

Data for specific HOMO/LUMO energies for the first two compounds were not explicitly provided in the search results, though their synthesis and computational studies were mentioned. The energy gap for the nicotinamide (B372718) derivative highlights the typical magnitude observed in such systems. nih.gov A compound with a small frontier orbital gap is generally more polarizable and chemically reactive. nih.gov

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show regions of high negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the cyano group, due to the lone pairs of electrons. The fluorine and chlorine atoms, being highly electronegative, would also contribute to negative potential regions. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential. The carbon atom of the cyano group and the carbon atom attached to the chlorine would likely be electrophilic centers. Hirshfeld surface analysis of similar molecules, like 2-methoxy-4,6-diphenylnicotinonitrile, provides detailed insights into intermolecular interactions which are governed by the charge distribution. nih.gov

Stability and Aromaticity Calculations

The stability of this compound is intrinsically linked to the aromaticity of its pyridine and phenyl rings. Aromaticity is a key concept that describes the enhanced stability of cyclic, planar, and conjugated systems of electrons. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for example, measure the magnetic shielding at the center of a ring, with negative values indicating aromatic character.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the mapping of reaction pathways. This provides a detailed understanding of how chemical transformations occur at a molecular level.

Transition State Analysis of Key Transformations

A key transformation in the synthesis of this compound is likely the formation of the carbon-carbon bond between the pyridine and the phenyl rings. A common and efficient method for such a transformation is the Suzuki-Miyaura cross-coupling reaction. In this reaction, a palladium catalyst facilitates the coupling of an organoboron compound (e.g., 2-fluorophenylboronic acid) with an organic halide (e.g., a derivative of 2,4-dichloronicotinonitrile).

Transition state analysis of the Suzuki-Miyaura catalytic cycle reveals several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Computational studies on similar systems have identified the geometries and energies of the transition states for each of these steps. nih.gov The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial step. The subsequent transmetalation, where the organic group from the boronic acid is transferred to the palladium center, is often the rate-determining step. pku.edu.cn The final step, reductive elimination, results in the formation of the new C-C bond and regeneration of the Pd(0) catalyst. youtube.com

While a specific transition state analysis for the synthesis of this compound has not been reported, computational modeling of the Suzuki-Miyaura reaction with similar substrates can provide valuable insights into the energetics and geometries of the intermediates and transition states involved.

Reaction Pathway Mapping and Energy Profiles

Mapping the entire reaction pathway involves calculating the energies of all reactants, intermediates, transition states, and products. This results in a reaction energy profile that illustrates the energetic landscape of the transformation. For the synthesis of this compound via a Suzuki-Miyaura coupling, the energy profile would depict the relative energies of the separated reactants, the palladium-aryl halide complex, the transition state for oxidative addition, the resulting Pd(II) intermediate, the transition state for transmetalation, the subsequent intermediate, the transition state for reductive elimination, and the final products.

Solvent Continuum Models in Reaction Simulations

Several popular continuum models are employed in quantum chemical calculations, including the Polarizable Continuum Model (PCM) and its variants (like IEF-PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model for Real Solvents (COSMO-RS). wikipedia.orgchemrxiv.orgresearchgate.net These models calculate the free energy of solvation by considering components such as electrostatic interactions, cavitation energy (the energy required to create a cavity for the solute), and dispersion-repulsion forces. wikipedia.org They are widely available in computational chemistry packages like Gaussian, GAMESS, and Q-Chem. wikipedia.org

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution at the chlorine-bearing carbon, a solvent continuum model would be indispensable for obtaining realistic energy profiles. The simulation would involve optimizing the geometries of the reactants, the transition state, and the products, both in the gas phase and within a solvent continuum representing a specific medium (e.g., acetonitrile, methanol, or dimethylformamide).

The performance of these models can vary. While they are adept at predicting relative reaction rates across different solvents due to systematic error cancellation, their ability to predict absolute rate constants can be less accurate. chemrxiv.org For instance, studies on SN2 reactions have shown that while models like SMD may struggle with absolute values, they can correctly predict reactivity trends in various solvents. chemrxiv.orgresearchgate.net The choice of model and the level of theory are crucial for obtaining meaningful results that can guide experimental work in optimizing reaction conditions. chemrxiv.orgpitt.edu

Table 1: Illustrative Comparison of Continuum Solvation Models for a Hypothetical SNAr Reaction

ModelKey FeaturesTypical ApplicationStrengths & Limitations
PCM (Polarizable Continuum Model) Creates a solute cavity and calculates the electrostatic interaction between the solute and the polarized dielectric continuum. wikipedia.orgCalculation of solvation free energies for equilibrium and transition states.Widely applicable; accuracy can be limited where non-electrostatic effects are dominant. wikipedia.org
SMD (Solvation Model based on Density) A universal solvation model that uses the full solute electron density to compute solvation energy, incorporating various solvent descriptors. researchgate.netPredicting solvation energies in a wide range of solvents for neutral and ionic species.Generally provides good accuracy across a broad set of solvents; automated screening is possible. researchgate.net
COSMO-RS (Conductor-like Screening Model for Real Solvents) Treats the solute as if it is in a perfect conductor, then uses statistical thermodynamics to calculate properties from the screening charges. chemrxiv.orgchemrxiv.orgPrediction of thermodynamic properties like activity coefficients and reaction equilibria in various solvents.Often shows high accuracy for reaction barriers and solvation free energies. chemrxiv.org

Intermolecular Interactions and Crystal Engineering Insights

The field of crystal engineering focuses on designing solid-state structures by understanding and controlling the noncovalent interactions that guide molecular self-assembly. mdpi.com For a molecule like this compound, a detailed analysis of its potential intermolecular interactions is fundamental to predicting its crystal packing and, consequently, its material properties. The presence of a pyridine ring, a nitrile group, and halogen atoms (chlorine and fluorine) creates a rich landscape for various noncovalent forces, including halogen bonding, hydrogen bonding, and π-π stacking.

Analysis of Halogen Bonding (σ-hole Interactions)

Halogen bonding is a highly directional, noncovalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic (negative) site on an adjacent molecule. nih.gov The strength of this interaction typically increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov

In this compound, the chlorine atom attached to the electron-deficient pyridine ring is expected to possess a significant σ-hole. This positive region can interact favorably with electron-rich sites, such as the nitrogen atom of the nitrile group or the nitrogen atom of the pyridine ring in a neighboring molecule, forming C-Cl···N halogen bonds. While fluorine is highly electronegative, it generally does not participate in halogen bonding due to its low polarizability and tendency to undergo sp hybridization. nih.gov

Computational methods are essential for characterizing these interactions. Molecular Electrostatic Potential (MEP) maps can visualize the σ-hole on the chlorine atom. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density at the bond critical point (BCP) between the interacting atoms, confirming the presence and characterizing the strength of the bond. mdpi.comresearchgate.net

Table 2: Predicted QTAIM Parameters for a C-Cl···N Halogen Bond

This table presents hypothetical data based on typical values for similar interactions found in computational studies.

ParameterDescriptionExpected ValueInterpretation
ρ(r) Electron density at the Bond Critical Point (BCP)0.005 - 0.020 a.u.Indicates the presence of an interaction; higher values suggest stronger bonds.
∇²ρ(r) Laplacian of the electron density at the BCP> 0A positive value is characteristic of closed-shell interactions (noncovalent bonds). mdpi.com
H(r) Total energy density at the BCPClose to zero or slightly negativeA negative value suggests some covalent character and a stronger, more stabilizing interaction.

Hydrogen Bonding and π-π Stacking Interactions

Beyond halogen bonds, the crystal structure of this compound would be significantly influenced by hydrogen bonds and π-π stacking. Although the molecule lacks classic hydrogen bond donors like O-H or N-H, it can form a network of weak C-H···N and potentially C-H···F hydrogen bonds. The aromatic C-H groups on both the pyridine and phenyl rings can act as donors, while the nitrile nitrogen, pyridine nitrogen, and fluorine atom can act as acceptors. nih.gov

Predictive Modeling for Supramolecular Assembly

Predictive modeling in crystal engineering aims to forecast the three-dimensional arrangement of molecules in a crystal, known as the supramolecular assembly. This is achieved by computationally evaluating the strength and directionality of the various intermolecular interactions. By calculating the interaction energies for different possible molecular pairings and arrangements, it is possible to identify the most energetically favorable packing motifs.

For this compound, this would involve a hierarchical analysis of the key interactions. Energy decomposition analysis methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can dissect the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion. mdpi.com Such analyses reveal the fundamental nature of the bonds driving the assembly. For example, halogen bonds are often dominated by electrostatics and dispersion, while π-π stacking relies heavily on a balance between dispersion attraction and electrostatic contributions. mdpi.comrsc.org

By understanding this hierarchy, researchers can predict whether the crystal structure will be dominated by one-dimensional chains formed via strong halogen or hydrogen bonds, which then pack into two- or three-dimensional structures via weaker π-stacking interactions. rsc.org This predictive capability is crucial for the rational design of new materials, such as co-crystals, where specific interactions are targeted to achieve desired physical properties. rsc.org

Table 3: Illustrative Interaction Energy Decomposition for Key Contacts (Hypothetical)

Values are in kcal/mol and are representative of what a SAPT analysis might yield for this type of molecule.

Interaction TypeElectrostatic (Eelec)Dispersion (Edisp)Induction (Eind)Exchange (Eexch)Total Energy (Etotal)
C-Cl···N (Halogen Bond) -3.5-2.5-1.0+4.0-3.0
C-H···N (Hydrogen Bond) -2.0-1.8-0.7+3.0-1.5
π-π Stacking -2.2-4.0-0.8+4.5-2.5

Future Research Directions in 2 Chloro 4 2 Fluorophenyl Nicotinonitrile Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 2-Chloro-4-(2-fluorophenyl)nicotinonitrile is largely dictated by its functional groups. The chlorine atom at the 2-position of the electron-deficient pyridine (B92270) ring is a prime site for nucleophilic substitution and cross-coupling reactions. nih.govnih.govchempanda.com Future research will likely focus on expanding the scope of these transformations through the exploration of innovative catalytic systems.

The development of novel catalysts for the activation of the C-Cl bond is a significant area of interest. While palladium-catalyzed cross-coupling reactions are well-established for chloropyridines, research into more sustainable and cost-effective metal catalysts, such as those based on nickel, copper, or iron, is a promising avenue. nih.govwisc.edu The exploration of photoredox catalysis could also unveil new reaction pathways, enabling transformations under milder conditions. mdpi.com

Furthermore, the strategic activation of C-H and C-C bonds presents an exciting frontier. nih.govnih.govacs.orgacs.orgrsc.org Research could be directed towards rhodium-catalyzed C-H activation to functionalize the pyridine or the fluorophenyl ring, or even C-C bond activation under specific conditions.

Potential Catalytic System Target Transformation Rationale for Exploration
Nickel(II) complexes with bidentate phosphine (B1218219) ligandsSuzuki-Miyaura coupling with arylboronic acidsLower cost and different reactivity profile compared to palladium. nih.govwisc.edu
Copper(I)/Phenanthroline complexesBuchwald-Hartwig amination with primary and secondary aminesAbundant and inexpensive catalyst system for C-N bond formation.
Iridium-based photoredox catalystsAtom Transfer Radical Addition (ATRA)Mild reaction conditions and generation of radical intermediates for novel bond formations.
Rhodium(III) complexesDirected C-H functionalization of the fluorophenyl ringPotential for late-stage modification of the molecule at a typically inert position. nih.govrsc.org

Development of Advanced Synthetic Methodologies

While this compound is available commercially, the development of more efficient and sustainable synthetic routes to this compound and its derivatives is a key research objective. Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netnih.govnih.gov Research into novel MCRs that could lead to the one-pot synthesis of functionalized 2-chloro-4-aryl-nicotinonitriles would be highly valuable.

Another area for advancement is the use of flow chemistry for the synthesis of this compound and its subsequent derivatization. Flow chemistry can offer improved safety, scalability, and efficiency compared to traditional batch processes. The development of enzymatic or biocatalytic methods for the synthesis of chiral derivatives is also a promising direction, addressing the growing demand for enantiomerically pure compounds.

Synthetic Methodology Potential Starting Materials Key Advantages
One-pot, four-component reaction2-fluorobenzaldehyde, malononitrile (B47326), an enolizable ketone, and a chlorinating agentHigh atom economy and rapid access to diverse analogues. researchgate.netnih.gov
Continuous flow synthesisPyridine-N-oxide precursors and chlorinating agentsEnhanced control over reaction parameters and improved safety.
Chemoenzymatic synthesisProchiral precursorsAccess to enantiomerically enriched products with high selectivity.

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govresearchgate.net For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and the mechanisms of its transformations.

Future research will likely involve the use of computational modeling to:

Predict the regioselectivity of various reactions, such as electrophilic aromatic substitution on the fluorophenyl ring or nucleophilic attack on the pyridine ring.

Design novel catalysts by simulating the catalytic cycle and identifying the rate-determining steps.

Screen virtual libraries of functionalized derivatives for desired electronic or steric properties.

Elucidate the role of the fluorine atom in modulating the reactivity and conformation of the molecule.

Computational Approach Research Objective Expected Outcome
Density Functional Theory (DFT)Elucidate the mechanism of a novel cross-coupling reaction.Identification of transition states and intermediates, providing a rationale for observed reactivity. nih.gov
Molecular Dynamics (MD) SimulationsInvestigate the conformational preferences of flexible derivatives.Understanding the influence of substituents on the three-dimensional structure.
Quantitative Structure-Activity Relationship (QSAR)Predict the properties of a library of virtual derivatives.Prioritization of synthetic targets with desired characteristics.

Application as Precursors for Specialty Chemicals and Materials (excluding biological/pharmaceutical applications)

The unique combination of functional groups in this compound makes it an attractive precursor for a range of specialty chemicals and materials. The presence of the fluorophenyl group can impart desirable properties such as thermal stability, and altered electronic characteristics. mdpi.comnih.govnih.gov

Future research could explore the use of this compound in the synthesis of:

Novel Ligands for Coordination Chemistry: The pyridine nitrogen and the cyano group can act as coordination sites for metal ions. Modification of the molecule could lead to ligands with tailored electronic and steric properties for applications in catalysis or materials science.

Functional Dyes and Pigments: The extended π-system that can be generated through derivatization of the pyridine and phenyl rings suggests potential applications in the development of new colorants with high stability and specific photophysical properties.

Building Blocks for Organic Electronics: Fluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties and stability. mdpi.com Research into the synthesis of larger conjugated systems derived from this compound could lead to new materials for these applications.

Material Class Synthetic Strategy Potential Properties and Applications
Bipyridine-based ligandsPalladium-catalyzed homocoupling or cross-coupling with other pyridine derivatives.Tunable electronic properties for use in catalysis or as sensors.
Azo dyesConversion of the cyano group to an amine, followed by diazotization and coupling.High thermal and light stability for use in specialty coatings and plastics.
Conjugated polymersPolymerization through repeated cross-coupling reactions (e.g., Suzuki or Stille).Potential for use as semiconductors in organic electronic devices. mdpi.com

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